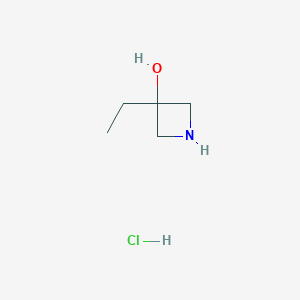

3-Ethylazetidin-3-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethylazetidin-3-ol hydrochloride, also known as 3EAOHCl, is a chiral amino alcohol that is widely used in the development of drugs and in various laboratory experiments. It is a colorless, odorless, and water-soluble compound that is highly reactive and can be used in a variety of syntheses. 3EAOHCl is a versatile molecule with a wide range of applications in the fields of medicine, chemistry, and biochemistry.

Applications De Recherche Scientifique

Synthesis of Functionalized Azetidines

3-Ethylazetidin-3-ol hydrochloride demonstrates significant synthetic utility in the preparation of various functionalized azetidines. The compound has been used for the straightforward preparation of diverse derivatives including 3-alkoxy-, 3-aryloxy-, 3-acetoxy-, 3-hydroxy-, 3-cyano-, 3-carbamoyl-, and 3-amino-3-ethylazetidines. These derivatives are crucial in developing novel functionalized azetidines and spirocyclic azetidine building blocks (Stankovic et al., 2013), (Stankovic et al., 2014).

Key Intermediate in β-Lactam Antibiotics Production

3-Ethylazetidin-3-ol hydrochloride plays a role in the production of β-lactam antibiotics. A practical synthesis of a key intermediate crucial for β-lactam antibiotics involves transformations of related compounds (Cainelli et al., 1998).

Development of Industrially Important Intermediates

The compound has been utilized as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. This synthesis involves using cost-effective and commercially available starting materials, leading to an economical process effective in the production of related azetidines (Reddy et al., 2011).

Transformation into Various Derivatives

3-Ethylazetidin-3-ol hydrochloride is used in the transformation of certain azetidin-2-ones into different derivatives like 3-aryl-2-(ethylamino)propan-1-ols, indicating its flexibility in chemical transformations (Mollet et al., 2011).

Synthesis of Cyclic Stabilized Forms

The compound has been involved in the synthesis of cyclic stabilized forms of other important chemical entities, demonstrating its role in the stabilization of labile structures (Cheung & Shoolingin‐Jordan, 1997).

Role in Glycosidase Inhibitory Activity

3-Ethylazetidin-3-ol hydrochloride derivatives have shown significant inhibitory activity against enzymes like amyloglucosidase from Aspergillus niger, highlighting its potential in biochemical research (Lawande et al., 2015).

Mécanisme D'action

- Primary Targets : 3-Ethylazetidin-3-ol hydrochloride (CAS Number: 935668-00-1) is a compound with a molecular formula of C₅H₁₂ClNO. Unfortunately, specific primary targets for this compound are not well-documented in the literature .

- Pharmacologic Similarities : Some compounds with azetidine rings exhibit pharmacologic similarities to antihistamines and other receptor modulators . Further research is needed to confirm this for 3-Ethylazetidin-3-ol hydrochloride.

Target of Action

Mode of Action

Propriétés

IUPAC Name |

3-ethylazetidin-3-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-5(7)3-6-4-5;/h6-7H,2-4H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOMOKLCCGODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634425 |

Source

|

| Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylazetidin-3-ol hydrochloride | |

CAS RN |

935668-00-1 |

Source

|

| Record name | 3-Ethylazetidin-3-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

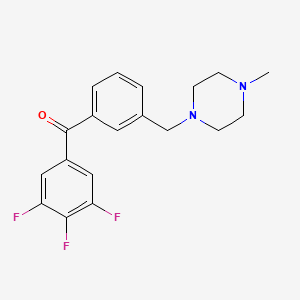

![Ethyl 8-[3-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1359654.png)